Benzyl ethyl 2,2'-oxydiacetate

Description

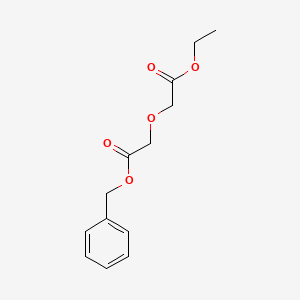

Benzyl ethyl 2,2'-oxydiacetate is an ester derivative of oxydiacetic acid, featuring two acetate groups linked by an ether oxygen atom, with benzyl and ethyl substituents. The compound’s bifunctional ester groups and aromatic benzyl moiety suggest utility in chelation, catalysis, and controlled-release systems, though further studies are required to confirm these applications.

Properties

CAS No. |

62004-91-5 |

|---|---|

Molecular Formula |

C13H16O5 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

ethyl 2-(2-oxo-2-phenylmethoxyethoxy)acetate |

InChI |

InChI=1S/C13H16O5/c1-2-17-12(14)9-16-10-13(15)18-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |

InChI Key |

HXXQDWVDFATGLP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl ethyl 2,2’-oxydiacetate can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods: Industrial production of ethers, including compounds like Benzyl ethyl 2,2’-oxydiacetate, often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions: Benzyl ethyl 2,2’-oxydiacetate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl ethyl 2,2’-oxydiacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ethyl 2,2’-oxydiacetate involves nucleophilic acyl substitution reactions, where the ester group is attacked by nucleophiles . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to the formation of various products depending on the specific reaction conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Other Oxydiacetate Esters

Benzyl ethyl 2,2'-oxydiacetate belongs to the oxydiacetate family, which includes derivatives like dimethyl 2,2'-oxydiacetate and diethyl 2,2'-oxydiacetate . Key distinctions arise in reactivity and industrial viability:

- Synthetic Efficiency : Diethyl 2,2'-oxydiacetate demonstrates superior yields (up to 92%) compared to dimethyl analogs (78–85%) when reacting with long-chain amines like di-n-octylamine. This is attributed to the ethyl group’s balance between steric hindrance and electron-withdrawing effects, which optimizes nucleophilic substitution .

- Commercial Availability : Ethyl esters are more accessible and cost-effective than methyl esters, making them preferable for large-scale synthesis .

| Property | Dimethyl 2,2'-Oxydiacetate | Diethyl 2,2'-Oxydiacetate | This compound |

|---|---|---|---|

| Yield with C8 Amines | 78–85% | 88–92% | Not Reported |

| Cost (Relative) | High | Low | Moderate |

| Applications | Niche organic synthesis | Industrial DGAs* | Potential surfactants/drug carriers |

*DGAs: Diglycolamide ligands for metal extraction .

Comparison with Organic Builder Compounds

Oxydiacetate derivatives are classified as organic builder compounds, alongside CMOS (carboxymethyloxysuccinate) and ethylene glycol diacetate (). These compounds enhance detergent performance by sequestering metal ions:

- Chelation Strength : Oxydiacetate (oda²⁻) forms stable complexes with transition metals like vanadium, as seen in [VO(oda)(bipy)]·2H₂O . CMOS, with additional carboxylate groups, may exhibit higher affinity for Ca²⁺/Mg²⁺ in hard water.

- Biodegradability : Ethylene glycol diacetate, a simpler ester, is more readily hydrolyzed than benzyl ethyl oxydiacetate, which may persist longer in environmental systems due to its aromatic group .

Comparison with Benzoate Esters

The benzyl group in benzyl ethyl oxydiacetate aligns it structurally with benzoate esters like methyl benzoate (CAS 93-58-3) and benzyl benzoate (CAS 323.5). Key differences include:

- Volatility : Methyl benzoate (BP 198–200°C) and isopropyl benzoate (BP 939-48-0) are more volatile than benzyl ethyl oxydiacetate, which likely has a higher boiling point due to its larger molecular weight and aromaticity .

| Compound | Boiling Point (°C) | Primary Application |

|---|---|---|

| Methyl Benzoate | 198–200 | Solvent, flavoring agent |

| Benzyl Benzoate | 323.5 | Pharmaceutical excipient |

| Benzyl Ethyl Oxydiacetate | Estimated >300 | Research-stage applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.